

# synthesis of N-Nitroso-N-ethylaniline from N-ethylaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Nitroso-N-ethylaniline**

Cat. No.: **B014700**

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## Synthesis of N-Nitroso-N-ethylaniline: A Technical Guide

This whitepaper provides an in-depth technical overview of the synthesis of **N-Nitroso-N-ethylaniline**, a compound of interest for researchers in organic synthesis and drug development. The document outlines the chemical properties of the reactants and products, details the underlying reaction mechanism, and provides a comprehensive experimental protocol for its preparation from N-ethylaniline.

**N-Nitroso-N-ethylaniline** is a member of the N-nitrosamine class of compounds.<sup>[1]</sup> The synthesis detailed herein is a classic example of N-nitrosation, a fundamental reaction in organic chemistry. This process involves the reaction of a secondary amine with a nitrosating agent, typically generated *in situ* from sodium nitrite and a strong acid.<sup>[2][3]</sup> Understanding the precise conditions and mechanisms of this synthesis is crucial for controlling the formation of such compounds, which are often studied for their chemical properties and as intermediates in the synthesis of other molecules.<sup>[1]</sup>

## Compound Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below.

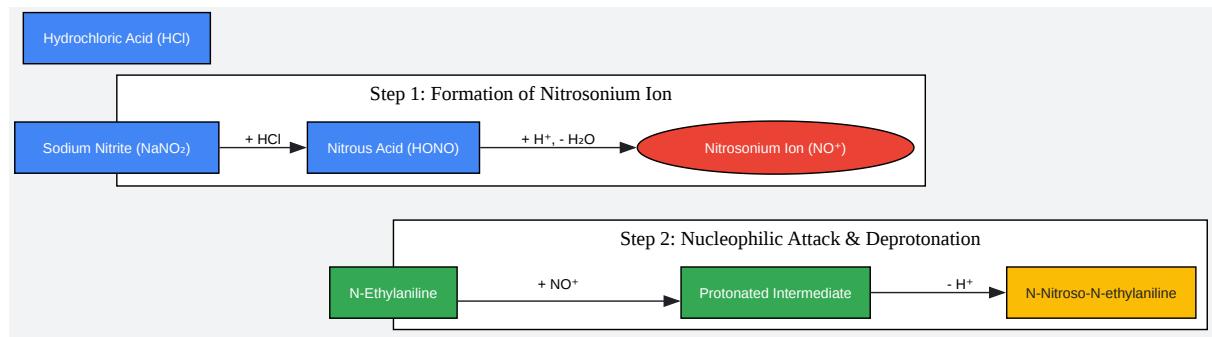
Property	N-Ethylaniline	N-Nitroso-N-ethylaniline	Sodium Nitrite	Hydrochloric Acid (conc.)
CAS Number	103-69-5	612-64-6[4]	7632-00-0	7647-01-0
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O[4]	NaNO <sub>2</sub>	HCl
Molecular Weight	121.18 g/mol	150.18 g/mol [4]	69.00 g/mol	36.46 g/mol
Appearance	Colorless to pale yellow liquid	Clear amber or yellow liquid[5]	White solid	Colorless fuming liquid
Boiling Point	205 °C	~265 °C (decomposes)	320 °C (dec.)	-85.05 °C
Density	0.963 g/mL	1.11 g/mL	2.168 g/cm <sup>3</sup>	1.18 g/cm <sup>3</sup>

## Reaction Mechanism and Pathway

The synthesis of **N-Nitroso-N-ethylaniline** is achieved through the electrophilic nitrosation of the secondary amine, N-ethylaniline. The reaction is typically performed in an acidic aqueous medium. The key steps are:

- Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO<sub>2</sub>) is protonated to form nitrous acid (HONO). A further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO<sup>+</sup>).[3]
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion.
- Deprotonation: The resulting intermediate is then deprotonated by a base (such as water) to yield the stable **N-Nitroso-N-ethylaniline** product.

The overall transformation is a well-established method for the preparation of N-nitrosamines from secondary amines.[6]



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Figure 1: Reaction pathway for the synthesis of **N-Nitroso-N-ethylaniline**.

## Experimental Protocol

The following protocol is adapted from a standard procedure for the nitrosation of a similar secondary aromatic amine, N-methylaniline, and is designed for laboratory-scale synthesis.<sup>[7]</sup> Working with Hazardous Chemicals: N-nitrosamines are a class of compounds considered to be potential carcinogens.<sup>[1]</sup> All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

### Materials and Equipment:

- N-Ethylaniline
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Concentrated Hydrochloric Acid (HCl, ~37%)
- Ice
- Benzene or Diethyl Ether (for extraction)

- 1 L three-neck round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Separatory funnel
- Beakers and graduated cylinders
- Rotary evaporator (optional)
- Distillation apparatus for vacuum distillation

**Procedure:**

- Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, add 121.2 g (1.0 mole) of N-ethylaniline. To this, add 145 mL of concentrated hydrochloric acid and approximately 400 g of crushed ice.
- Nitrosation: Stir the mixture vigorously to create a fine suspension. The temperature of the mixture should be maintained at or below 10°C throughout the addition step, adding more ice as necessary.
- Prepare a solution of 70.0 g (1.01 mole) of sodium nitrite in 250 mL of water. Add this solution slowly from a dropping funnel to the stirred amine-acid mixture over a period of 10-15 minutes.
- Reaction Time: After the addition is complete, continue to stir the mixture for an additional hour, allowing the reaction to go to completion while maintaining a low temperature. The product, **N-Nitroso-N-ethylaniline**, will separate as a yellow oily layer.
- Workup: Transfer the reaction mixture to a separatory funnel. Separate the oily product layer.
- Extract the remaining aqueous layer twice with 100 mL portions of a suitable organic solvent like benzene or diethyl ether to recover any dissolved product.

- Combine the initial oily layer with the organic extracts. Wash the combined organic phase with water, followed by a wash with a 5% sodium bicarbonate solution, and a final wash with water. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent by distillation at atmospheric pressure. The remaining residue, crude **N-Nitroso-N-ethylaniline**, should be purified by vacuum distillation. The product is a light yellow liquid.[\[7\]](#)

## Quantitative Data Summary

The following table summarizes the molar quantities, reaction conditions, and expected outcomes for the synthesis. The yield is estimated based on analogous reactions.[\[7\]](#)

Parameter	Value	Notes
N-Ethylaniline	1.0 mole (121.2 g)	Limiting Reagent
Sodium Nitrite	1.01 mole (70.0 g)	A slight molar excess is used to ensure complete reaction.
Hydrochloric Acid	~1.7 mole (145 mL of conc. HCl)	Provides the acidic medium for nitrous acid formation.
Reaction Temperature	0 - 10 °C	Maintained with an ice bath to prevent side reactions and degradation.
Reaction Time	~ 1.5 hours	Includes addition and subsequent stirring.
Theoretical Yield	150.18 g	Based on 1.0 mole of N-ethylaniline.
Expected Actual Yield	130 - 140 g (87 - 93 %) <a href="#">[7]</a>	The yield is dependent on the purity of the starting material. <a href="#">[7]</a>

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- To cite this document: BenchChem. [synthesis of N-Nitroso-N-ethylaniline from N-ethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014700#synthesis-of-n-nitroso-n-ethylaniline-from-n-ethylaniline>

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Address: 3281 E Guasti Rd  
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